Increased Lipophilicity Compared to the Des-Chloro Analog
The presence of the 7-chloro substituent in 7-chloro-1-methyl-1H-benzo[d]imidazole results in a measurable increase in lipophilicity compared to the non-chlorinated analog, 1-methyl-1H-benzo[d]imidazole. The computed XLogP3 value, a standard measure of lipophilicity, is 2.1 for the target compound [1], versus 1.4 for the des-chloro comparator [2]. This difference is critical for modulating ADME properties and target binding in drug development.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-methyl-1H-benzo[d]imidazole: XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.7 log units (approx. 5-fold increase in partition coefficient) |
| Conditions | Values computed by XLogP3 3.0 algorithm as reported in PubChem (2026 release) [1][2]. No experimental conditions apply. |
Why This Matters
This quantitative lipophilicity difference informs the selection of the 7-chloro derivative for projects where enhanced membrane permeability or altered metabolic stability is desired, preventing the procurement of a less optimal analog.
- [1] PubChem. Compound Summary for CID 12693246, 7-chloro-1-methyl-1H-benzo[d]imidazole. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 95890, 1-Methyl-1H-benzimidazole. National Center for Biotechnology Information (2026). View Source
